molecular formula C5H3BrN2O B1378830 2-Bromopyrimidine-5-carbaldehyde CAS No. 1456863-37-8

2-Bromopyrimidine-5-carbaldehyde

Cat. No.: B1378830
CAS No.: 1456863-37-8
M. Wt: 186.99 g/mol
InChI Key: SYXSPPBOICULFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopyrimidine-5-carbaldehyde (CAS 1456863-37-8) is a versatile brominated heteroaromatic aldehyde that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . Its molecular formula is C5H3BrN2O, and it has a molecular weight of 186.99 g/mol . The compound features two distinct functional groups: an aldehyde and a bromine atom on a pyrimidine ring, making it a versatile substrate for various chemical transformations. This structure allows researchers to utilize it in cross-coupling reactions (such as Suzuki or Sonogashira couplings) via the bromine handle, while the formyl group is amenable to nucleophilic addition or reductive amination to create diverse chemical libraries. Pyrimidine derivatives are of significant interest in pharmaceutical research for developing therapeutics, and this compound is particularly useful for synthesizing more complex pyrimidine-based structures . As a precaution, this chemical is classified with the warning signal word "Warning" and may be harmful if swallowed (H302) . It is recommended to store it in an inert atmosphere at low temperatures, ideally in a freezer under -20°C, to maintain stability . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSPPBOICULFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456863-37-8
Record name 2-bromopyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-Bromopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Bromopyrimidine-5-carbaldehyde (CAS: 1456863-37-8 ) is a high-value heteroaromatic scaffold utilized primarily in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal reactivity : the electrophilic carbon at position 2 (C-2) is primed for Nucleophilic Aromatic Substitution (


), while the aldehyde at position 5 (C-5) serves as a versatile handle for reductive amination, olefination, or heterocyclic ring construction.

This guide provides a definitive technical profile of the compound, resolving common confusion with its isomer (5-bromopyrimidine-2-carbaldehyde), and outlines a validated synthetic workflow for researchers.

Part 1: Physicochemical Profile[1]

Molecular Identity

The precise molecular weight is critical for stoichiometry in high-throughput library synthesis. Note the distinction from the more common pyridine analogs.

PropertySpecification
IUPAC Name This compound
CAS Registry Number 1456863-37-8
Molecular Formula

Molecular Weight 186.996 g/mol
Exact Mass 185.943 g/mol
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Stability Moisture sensitive; store under inert atmosphere (

/Ar) at 2–8°C
Structural Architecture

The pyrimidine ring is electron-deficient, making the C-2 position highly susceptible to nucleophilic attack. The C-5 aldehyde is electronically coupled to the ring but remains chemically distinct, allowing for sequential functionalization.

Structure Figure 1: Structural Reactivity Map of this compound C2 C-2 (Electrophilic) N1 N C2->N1 N3 N C2->N3 Br Br Br->C2 C6 C-6 N1->C6 C4 C-4 N3->C4 C5 C-5 C4->C5 CHO CHO (Synthetic Handle) C5->CHO Linker Site C6->C5

Part 2: Synthetic Pathways

Direct commercial availability of this specific isomer can be sporadic compared to its 5-bromo-2-formyl counterpart. Consequently, in-house synthesis is often required. The most robust route avoids the harsh conditions of direct formylation (Vilsmeier-Haack) on the deactivated pyrimidine ring, instead utilizing the oxidation of a methyl precursor.

Recommended Route: Riley Oxidation

This protocol utilizes Selenium Dioxide (


) to selectively oxidize the benzylic-like methyl group of 2-bromo-5-methylpyrimidine . This method preserves the sensitive C-2 bromine atom.

Synthesis Figure 2: Selective Oxidation Pathway via Selenium Dioxide Start 2-Bromo-5-methylpyrimidine (Precursor) Inter Intermediate Selenite Ester Start->Inter Reflux, 4-12h Reagent SeO2 (1.2 eq) Dioxane/H2O Reagent->Inter Product 2-Bromopyrimidine- 5-carbaldehyde Inter->Product - Se(0) - H2O

[1][2]

Experimental Protocol (Bench-Validated)

Note: Selenium compounds are toxic. Work in a well-ventilated fume hood.

  • Setup: Charge a round-bottom flask with 2-bromo-5-methylpyrimidine (1.0 eq) and 1,4-dioxane (0.2 M concentration).

  • Oxidation: Add Selenium Dioxide (

    
    )  (1.2–1.5 eq). Optional: Add a trace of water (2% v/v) to facilitate the reaction.
    
  • Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Monitor by TLC (typically 4–12 hours). The solution will darken as red elemental selenium precipitates.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove the precipitated selenium metal. Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically purified via flash column chromatography (SiO2), eluting with a Hexane/EtOAc gradient (typically 0–30% EtOAc).

  • Yield: Expect 60–75% yield of a pale yellow solid.

Part 3: Applications in Drug Discovery

Orthogonal Reactivity Strategy

The power of this compound lies in its ability to serve as a "linchpin" in fragment-based design.

  • Step 1 (

    
    ):  The C-2 bromine is displaced by primary or secondary amines (e.g., aniline derivatives, piperazines). This reaction proceeds under mild conditions (DIEA, solvent, 60–80°C) or via Buchwald-Hartwig coupling if the nucleophile is weak.
    
  • Step 2 (Reductive Amination): The C-5 aldehyde is reacted with an amine and a reducing agent (

    
    ) to attach a solubilizing group or a second pharmacophore.
    

Reactivity Figure 3: Divergent Synthesis Capabilities cluster_C2 C-2 Functionalization (Electrophilic) cluster_C5 C-5 Functionalization (Carbonyl) Core 2-Bromopyrimidine- 5-carbaldehyde SNAr SNAr Displacement (Amines/Thiols) Core->SNAr Path A (First) RedAm Reductive Amination (Linker Attachment) Core->RedAm Path B (Second) Suzuki Suzuki Coupling (Aryl Boronic Acids) Wittig Wittig/Horner-Wadsworth (Chain Extension)

Case Study: Kinase Inhibitor Design

In the development of JAK or EGFR inhibitors, the pyrimidine ring acts as the hinge-binding motif.

  • Hinge Binder: An aniline introduced at C-2 forms hydrogen bonds with the kinase hinge region.

  • Solvent Front: The aldehyde at C-5 is converted into a morpholine-methyl or piperazine-methyl tail, which extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.

Part 4: Analytical Quality Control

To ensure the integrity of the starting material before library synthesis, verify the following spectral markers.

TechniqueExpected Signal / Observation

NMR (DMSO-

)
Aldehyde (-CHO): Singlet at

9.9–10.1 ppm.Pyrimidine Ring: Two singlets (or close doublets) at

~9.0–9.2 ppm (H-4/H-6).
LC-MS (ESI) [M+H]+: Peaks at 186.9/188.9 (1:1 ratio due to

isotope pattern).
Appearance Solid. If liquid/oil, check for solvent contamination or oxidation to carboxylic acid.

References

  • Accela ChemBio. (2025).[4] Product Catalog: this compound (CAS 1456863-37-8).[4][5] Retrieved from

  • CymitQuimica. (2025).[4] Building Blocks: this compound. Retrieved from

  • Riley, H. L., et al. (1932).[6] Selenium Dioxide Oxidation. (Foundational methodology for methyl-to-aldehyde oxidation in heteroaromatics). See general context at

  • Zhichkin, P., et al. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 720-722. (Relevant for pyrimidine ring construction logic). Retrieved from

  • ChemicalBook. (2025).[4] this compound Properties and Suppliers. Retrieved from

Sources

physical properties of 2-Bromopyrimidine-5-carbaldehyde

[1][2][3][4][5][6]

Executive Summary: A Dual-Handle Scaffold

This compound (CAS: 1456863-37-8) is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic aldehyde at the C5 position and a nucleophilic-labile bromide at the C2 position.[1]

This dual functionality allows for "divergent synthesis" workflows—enabling researchers to selectively functionalize one end of the molecule without disturbing the other, making it a critical scaffold for fragment-based drug discovery (FBDD) and the generation of kinase inhibitor libraries.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predicted values. Note that this compound is often confused with its pyridine analog (6-bromonicotinaldehyde); the properties below are specific to the pyrimidine core.[1]

Core Data Table
PropertyValue / DescriptionNotes
CAS Number 1456863-37-8 Distinct from pyridine analog (149806-06-4)
Molecular Formula C₅H₃BrN₂O
Molecular Weight 186.99 g/mol
Appearance White to Pale Yellow SolidCrystalline powder form
Melting Point Not widely reported (Lit.)Typically handled as solid at RT
Solubility DMSO, CH₂Cl₂, EtOAc, THFLimited water solubility
Storage Temp -10°C to -20°CCold Chain Required
Atmosphere Inert (Argon/Nitrogen)Air/Moisture Sensitive
Structural Analysis

The molecule exhibits C2v-like local symmetry regarding the pyrimidine ring protons, though the aldehyde group breaks this slightly.

  • Electron Deficiency: The pyrimidine ring is significantly more electron-deficient than pyridine.[1] The placement of the bromine at C2 (between two nitrogen atoms) makes it highly activated for Nucleophilic Aromatic Substitution (SₙAr).[1]

  • Aldehyde Reactivity: The C5-aldehyde is electronically coupled to the ring but remains distinct, allowing for standard carbonyl chemistry (reductive amination, Wittig olefination).

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2] Due to the symmetry of the pyrimidine core, the spectrum is characteristically simple.

¹H NMR Profile (Predicted/Typical in DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
~10.05 Singlet (s)1H-CHO Distinct aldehyde proton; highly deshielded.[1]
~9.10 - 9.30 Singlet (s)2HC4-H, C6-H Pyrimidine ring protons.[1] Equivalent due to symmetry.[1]

Interpretation: Unlike pyridine analogs which show coupling (doublets/triplets), the this compound typically presents as two distinct singlets .[1] The absence of coupling between the aromatic protons confirms the 2,5-substitution pattern on the pyrimidine ring.

Handling, Stability & Safety

Critical Protocol: This compound is an electrophilic aldehyde and a halo-heterocycle .[1] It poses specific stability challenges.

  • Oxidation Risk: Aldehydes are prone to autoxidation to carboxylic acids (2-bromopyrimidine-5-carboxylic acid) upon prolonged exposure to air.[1]

    • Mitigation: Store under nitrogen/argon atmosphere.[1]

  • Hydrolysis Risk: The C2-Bromine bond is labile.[1] While stable in organic solvents, prolonged exposure to aqueous basic conditions can lead to hydrolysis to the 2-hydroxy derivative.

    • Mitigation: Keep moisture-free; use anhydrous solvents for reactions.[1]

  • Safety (GHS):

    • Signal Word: Warning

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Synthetic Utility & Reactivity Pathways

The power of this compound lies in its ability to serve as a "linchpin" in convergent synthesis.[1]

Pathway A: Reductive Amination (C5-Selective)

The aldehyde is typically reacted first if the target requires a secondary amine linker.[1]

  • Reagents: Primary Amine (R-NH₂), NaBH(OAc)₃ or NaCNBH₃, DCM/THF.[1]

  • Mechanism: Formation of the imine intermediate followed by hydride reduction.[1]

  • Advantage: The C2-Br bond is generally stable to mild reducing agents like sodium triacetoxyborohydride, allowing the halide to be preserved for a subsequent step.

Pathway B: SₙAr Displacement (C2-Selective)

The C2 position is flanked by two nitrogen atoms, making it highly electrophilic.[1]

  • Reagents: Aliphatic Amines, DIPEA/TEA, Heat (or mild warming).

  • Mechanism: Addition-Elimination (SₙAr).[1]

  • Insight: Pyrimidines react much faster than pyridines in SₙAr.[1] Often, no metal catalyst is required if the nucleophile is a strong amine.

Pathway C: Suzuki-Miyaura Coupling (C2-Selective)

Used to install aryl or heteroaryl groups.[1]

  • Reagents: Aryl Boronic Acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.

  • Note: If the aldehyde is sensitive to the basic conditions of Suzuki coupling, it is often protected (as an acetal) or converted (reductive amination) before this step.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the logical flow of using this scaffold to generate diverse chemical libraries.

ReactivityMapStart2-Bromopyrimidine-5-carbaldehyde(Scaffold)ImineImine IntermediateStart->ImineR-NH2(Reductive Amination)SubstProd2-Amino-pyrimidine-5-carbaldehydeStart->SubstProdHNR2, Base(SnAr Displacement)SuzukiProd2-Aryl-pyrimidine-5-carbaldehydeStart->SuzukiProdAr-B(OH)2, Pd(0)(Suzuki Coupling)AmineProd5-(Aminomethyl)pyrimidine deriv.Imine->AmineProdNaBH(OAc)3ReductionFinal Drug CandidateFinal Drug CandidateAmineProd->Final Drug CandidateSuzukiProd->Final Drug Candidate

Caption: Divergent synthesis map showing the three primary reactivity vectors: C5-Reductive Amination (Blue), C2-Nucleophilic Displacement (Red), and C2-Metal Catalyzed Coupling (Yellow).[1]

References

  • ChemicalBook. (2024).[1] this compound Product Entry & CAS Data.[1][4][5] Retrieved from [1]

  • Accela ChemBio. (2023).[1][5] Product Catalog: this compound (SY045582).[1][5] Retrieved from [1][5]

  • Google Patents. (2018).[1] WO2018222795A1 - Substituted nitrogen containing compounds.[1] (Describes synthesis of intermediates using this compound). Retrieved from

  • Enamine Store. (2024).[1][6] Building Block Profile: this compound.[1][4][7][8][5][9] Retrieved from [1]

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocol for the palladium-catalyzed cross-coupling of 2-bromopyrimidine-5-carbaldehyde (CAS: 149806-06-4) with aryl/heteroaryl boronic acids.[1] While pyrimidine scaffolds are ubiquitous in kinase inhibitors and nucleotide analogs, the 2-bromo-5-formyl substitution pattern presents a unique "electronic trap."[1] The strong electron-withdrawing nature of the aldehyde at C5, combined with the inherent electronegativity of the pyrimidine nitrogens, renders the C2-position highly susceptible to Nucleophilic Aromatic Substitution (


) by bases or solvents, competing aggressively with the desired Suzuki-Miyaura catalytic cycle.[1]

This note provides a self-validating protocol designed to maximize oxidative addition while suppressing hydrolytic dehalogenation and base-mediated aldehyde degradation.

Critical Substrate Analysis

Success with this compound requires understanding its electronic "Push-Pull" dynamics.[1]

Electronic Activation vs. Instability[1]
  • Activation (The Good): The C5-formyl group pulls electron density from the ring, making the C2-Br bond highly activated for Oxidative Addition by Pd(0).[1] This allows the reaction to proceed with lower catalyst loadings than electron-rich aryl halides.[1]

  • Vulnerability (The Bad): This same electron deficiency makes the C2 position a "hotspot" for hard nucleophiles. Hydroxide ions (

    
    ) or alkoxides (
    
    
    
    ) used as bases can attack C2, displacing the bromide to form 2-hydroxy-5-formylpyrimidine (inactive dead-end) or ether byproducts.[1]
  • Aldehyde Risk: The aldehyde is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under highly alkaline conditions.

Reagent Selection Logic
ComponentSelectionRationale
Catalyst Pd(dppf)Cl₂[1][2]·CH₂Cl₂ The large bite angle of the dppf ligand stabilizes the Pd(0) species and accelerates reductive elimination.[1] It is more robust against air/moisture than Pd(PPh₃)₄.
Base Na₂CO₃ (2.0 M aq) A mild carbonate base balances activation of the boronic acid with minimal

risk. Stronger bases (KOtBu, NaOH) are strictly prohibited .
Solvent 1,4-Dioxane High boiling point, miscible with aqueous base, and chemically inert.[1] Avoids the nucleophilic risks of alcohols (ethanol/methanol).
Additives None Ligand additives are generally unnecessary due to the high reactivity of the C-Br bond.[1]

Optimized Experimental Protocol (SOP)

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (0.03 – 0.05 equiv)[1]

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Preparation: Charge a reaction vial/flask with the this compound (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (3-5 mol%).

  • Inerting: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.[1]
    
  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Activation: Add the degassed 2.0 M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 85°C .

    • Note: Do not exceed 100°C. High temperatures accelerate the degradation of the aldehyde.[1]

  • Monitoring: Monitor by LC-MS or TLC at 1 hour and 3 hours. The reaction is typically complete within 2-4 hours.[1]

    • Target Mass:

      
      [1]
      
    • Byproduct Watch: Look for

      
       (Hydrolysis) or 
      
      
      
      (Protodehalogenation).[1]
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).[1] Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography. The aldehyde product is usually moderately polar.

Mechanism & Workflow Visualization

Decision Matrix for Optimization

Use this workflow if the standard SOP yields suboptimal results.

OptimizationWorkflow Start Start: Standard SOP (Pd(dppf)Cl2, Na2CO3, Dioxane) CheckResult Analyze LCMS/TLC Start->CheckResult Success Yield > 80% Proceed to Scale-up CheckResult->Success Clean Profile Fail_Hydrolysis Issue: Hydrolysis (OH product) Cause: SNAr attack CheckResult->Fail_Hydrolysis M-Br replaced by OH Fail_NoReact Issue: Low Conversion Cause: Cat. Deactivation CheckResult->Fail_NoReact SM remaining Fix_Hydrolysis Switch to Anhydrous Conditions Base: K3PO4 or CsF Solvent: Dry Toluene Fail_Hydrolysis->Fix_Hydrolysis Fix_NoReact Switch Catalyst System Precat: Pd2(dba)3 Ligand: XPhos (Steric Bulk) Fail_NoReact->Fix_NoReact Fix_Hydrolysis->CheckResult Retest Fix_NoReact->CheckResult Retest

Figure 1: Optimization decision tree. If hydrolysis competes, remove water. If reactivity is low, increase ligand electron richness (XPhos).

Catalytic Cycle & Competitive Pathways

The diagram below highlights the critical competition between the desired Transmetalation and the undesired


 side reaction.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronic Acid enters) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 2-Ar-Py-CHO RedElim->Product Substrate 2-Br-Py-CHO SNAr SNAr Side Reaction (Base Attack) Substrate->SNAr High pH / Strong Base DeadEnd 2-OH-Py-CHO (Dead End) SNAr->DeadEnd

Figure 2: The Suzuki Catalytic Cycle vs. SNAr Competition.[1] Note that the substrate is vulnerable to SNAr before it even enters the catalytic cycle.[1]

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Starting Material Consumed, "M-80" mass observed Hydrolysis. The bromide was displaced by

.[1]
Switch to anhydrous K₃PO₄ in Toluene/Dioxane (dry). Eliminate water from the system.
Starting Material Remains, Solution turns black Pd Black Precipitation. Catalyst decomposition ("death").Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. Add reaction mixture to pre-heated bath to jump-start the cycle.
Homocoupling of Boronic Acid (Ar-Ar) Oxidative coupling. Oxygen presence or low oxidative addition rate.[1]Degas solvents longer. Add the boronic acid slowly or in portions. Ensure the halide is not degrading.
Aldehyde peak missing in NMR Aldehyde Oxidation/Condensation. Lower temperature to 60-70°C. Ensure the atmosphere is inert (

). Avoid acetone in workup (aldol condensation risk).

References

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Retrieved from [Link][1]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Catalyst Selection for Suzuki Coupling of Electron-Deficient Heterocycles. Retrieved from [Link]

Sources

Application Note: Divergent Synthesis of Bioactive Scaffolds using 2-Bromopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic use of 2-Bromopyrimidine-5-carbaldehyde as a linchpin intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., JAK/STAT pathway modulators).

Executive Summary

This compound (CAS: 386234-34-0) is a high-value bifunctional building block. Its structural utility lies in the orthogonal reactivity of its two electrophilic sites:

  • C-2 Position (Bromine): Activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-5 Position (Aldehyde): A versatile handle for reductive amination, Wittig olefination, or heterocycle formation.

This dual functionality allows for divergent library synthesis , enabling researchers to rapidly generate Structure-Activity Relationship (SAR) data by varying substituents at both the "hinge-binding" region (C-2) and the "solvent-exposed" region (C-5).

Chemical Reactivity Profile & Strategic Planning

Successful utilization of this scaffold requires strict adherence to the Order of Operations . The aldehyde moiety is electrophilic and sensitive to strong nucleophiles and reducing agents, while the C-2 bromine is sensitive to Pd(0) and strong nucleophiles.

Reactivity Logic Diagram

The following flowchart illustrates the decision matrix for functionalizing the pyrimidine core.

ReactivityMap Start 2-Bromopyrimidine- 5-carbaldehyde Decision Target Structure? Start->Decision PathA Route A: Biaryl System (Kinase Inhibitors) Decision->PathA Aryl at C-2 PathB Route B: Amino-Pyrimidine (H-Bond Donors) Decision->PathB Amine at C-2 StepA1 1. Suzuki Coupling (C-2 Functionalization) PathA->StepA1 Pd(0), Ar-B(OH)2 StepB1 1. Aldehyde Protection (Acetal Formation) PathB->StepB1 MeOH, H+ StepA2 2. Reductive Amination (C-5 Functionalization) StepA1->StepA2 R-NH2, NaBH(OAc)3 StepB2 2. S_NAr Reaction (Displace Br with Amine) StepB1->StepB2 R-NH2, Heat StepB3 3. Deprotection & Reductive Amination StepB2->StepB3 HCl, then Amine

Caption: Strategic decision tree for orthogonal functionalization of the 2-bromo-5-formylpyrimidine core.

Detailed Experimental Protocols

Module A: C-2 Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C-2 position while preserving the C-5 aldehyde. This is typical for synthesizing the "head" group of a kinase inhibitor.

Mechanism: The electron-deficient pyrimidine ring facilitates oxidative addition of Pd(0) into the C-Br bond. The aldehyde is generally tolerated under mild basic conditions.

Protocol:

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh3)4 (0.05 equiv) or Pd(dppf)Cl2 (for sterically hindered substrates)

    • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed 1,4-dioxane and aqueous Na2CO3.

    • Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent aldehyde degradation (Cannizzaro or polymerization).

    • Monitor by TLC/LC-MS. The aldehyde peak (CHO) should remain visible in NMR (~10.0 ppm).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4. Purify via silica flash chromatography (Hexane/EtOAc).

Module B: C-5 Functionalization via Reductive Amination

Objective: Convert the C-5 aldehyde into a solubilizing amine tail (e.g., morpholine, piperazine).

Protocol:

  • Reagents:

    • 5-Formylpyrimidine intermediate (from Module A) (1.0 equiv)

    • Secondary Amine (e.g., Morpholine) (1.2 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (catalytic, 0.1 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve the aldehyde and amine in DCE at room temperature.

    • Stir for 30 minutes to allow hemiaminal/imine formation.

    • Add STAB in one portion.

    • Stir at room temperature for 2–12 hours.

  • Self-Validating Check:

    • LC-MS: Disappearance of the aldehyde mass (M+) and appearance of the amine product (M + amine mass - 16).

    • 1H NMR: Disappearance of the aldehyde singlet at ~10.0 ppm; appearance of benzylic methylene protons at ~3.5 ppm.

Module C: C-2 Functionalization via SNAr (Requires Protection)

Objective: Install an amine at C-2. Critical Warning: Direct reaction of an amine with this compound will result in imine formation at C-5 competing with SNAr at C-2. Protection is mandatory.

Protocol:

  • Protection: Reflux this compound with trimethyl orthoformate and p-TsOH in MeOH to form the dimethyl acetal .

  • SNAr: React the acetal-protected intermediate with the desired amine (e.g., aniline) in EtOH at 80°C. The bromine is displaced.

  • Deprotection: Treat with 1N HCl/THF to restore the C-5 aldehyde.

Case Study: Synthesis of a JAK2 Inhibitor Pharmacophore

This workflow mimics the synthesis of cores found in drugs like Fedratinib or Momelotinib .

Target Molecule: N-(4-morpholinophenyl)-5-(morpholinomethyl)pyrimidin-2-amine.

Step-by-Step Workflow
StepTransformationReagents & ConditionsYield TargetKey Observation
1 Aldehyde Protection Trimethyl orthoformate, p-TsOH, MeOH, Reflux, 2h>90%Disappearance of CHO peak (10.0 ppm).
2 SNAr (C-2) 4-Morpholinoaniline, iPrOH, DIPEA, 85°C, 12h75-85%Displacement of Br. Formation of C-N bond.
3 Deprotection 2N HCl (aq), THF, RT, 1h>95%Reappearance of CHO peak.
4 Reductive Amination Morpholine, NaBH(OAc)3, DCM, RT80-90%Formation of benzylic amine tail.[1]
Visual Workflow (DOT)

CaseStudy Start 2-Bromopyrimidine- 5-carbaldehyde Protected Acetal Intermediate (C-2 Br intact) Start->Protected MeOH, H+ (Protection) SNAr_Product 2-Amino-Acetal Intermediate Protected->SNAr_Product Ar-NH2, Heat (SNAr) Deprotected 2-Amino-5-Formyl Pyrimidine SNAr_Product->Deprotected HCl (Deprotection) Final Final Bioactive Scaffold Deprotected->Final Morpholine, STAB (Reductive Amination)

Caption: Stepwise synthesis of a JAK-inhibitor mimetic using the protection-SNAr-deprotection strategy.

Troubleshooting & Optimization

  • Issue: Low yield in Suzuki Coupling.

    • Cause: Debromination of the pyrimidine ring (hydrodehalogenation).

    • Solution: Use anhydrous solvents and switch to Pd(dppf)Cl2. Ensure the base is not too concentrated.

  • Issue: Imine hydrolysis during workup (Reductive Amination).

    • Cause: Insufficient reduction time or wet solvents.

    • Solution: Ensure the intermediate imine is fully formed (30-60 min) before adding the hydride. Use molecular sieves in the imine formation step.

  • Issue: Polymerization of the Aldehyde.

    • Cause: High temperatures in basic media (Aldol-like polymerization).

    • Solution: Keep reaction temperatures below 100°C. If high heat is required for C-2 functionalization, use the acetal protection strategy.

References

  • Suzuki Coupling on Pyrimidines: NROChemistry. "Suzuki Coupling: Mechanism & Examples." Available at: [Link] (Accessed 2023).

  • JAK Inhibitor Structure & Synthesis (Fedratinib): National Institutes of Health (NIH). "Fedratinib in 2025 and beyond: indications and future applications." Available at: [Link] (Accessed 2023).

  • Reactivity of Halopyrimidines: Organic Chemistry Portal. "Suzuki Coupling."[2] Available at: [Link] (Accessed 2023).

Sources

protocol for nucleophilic aromatic substitution on 2-Bromopyrimidine-5-carbaldehyde

Application Note: Optimized Protocol for Nucleophilic Aromatic Substitution ( ) on 2-Bromopyrimidine-5-carbaldehyde

Executive Summary

This Application Note provides a rigorous, field-proven protocol for functionalizing This compound via nucleophilic aromatic substitution (

While the pyrimidine ring is naturally electron-deficient, the presence of the C5-formyl group creates a "super-electrophile" at the C2 position, allowing substitution under milder conditions than standard halopyrimidines. However, the dual reactivity of the aldehyde (susceptibility to oxidation and imine formation) requires precise control over reaction parameters. This guide outlines a "Gold Standard" aprotic method to maximize yield and purity, alongside a "Green" alternative for scale-up.

Chemo-Structural Analysis & Mechanism

The Electronic Landscape

The reactivity of this compound is driven by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the C5-aldehyde.

  • Inductive Effect (-I): The electronegative nitrogen atoms at positions 1 and 3 pull electron density away from C2.

  • Resonance Effect (-M): The C5-aldehyde group acts as a strong electron-withdrawing group (EWG). It stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack by delocalizing the negative charge onto the carbonyl oxygen.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism (

SNAr_Mechanismcluster_0Step 1: Additioncluster_1Step 2: EliminationStart2-Bromo-5-CHO(Substrate)ComplexMeisenheimerComplexStart->ComplexAttack at C2NucNucleophile(H-Nu)Nuc->ComplexProduct2-SubstitutedProductComplex->ProductRestoration ofAromaticityLGBromide (Br-)Complex->LG

Figure 1: Mechanistic flow of

Experimental Protocols

Method A: The "Gold Standard" (Aprotic)

Recommended for: Small-to-mid scale (mg to g), primary amines, and valuable nucleophiles.

Rationale: Uses a polar aprotic solvent (THF or DMF) to prevent solvolysis side reactions (e.g., ethoxide attack) and minimizes imine formation which is common in alcoholic solvents.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (1.1 – 1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

  • Concentration: 0.1 M – 0.2 M

Procedure:

  • Setup: Charge a round-bottom flask with this compound and a magnetic stir bar. Purge with

    
     (optional but recommended to prevent aldehyde oxidation).
    
  • Solvation: Add anhydrous THF (or DMF). Cool to 0°C if the nucleophile is highly reactive (e.g., pyrrolidine, aliphatic primary amines).

  • Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The product is usually more polar (lower

      
      ) than the bromo-starter but less polar than the baseline amine salts.
      
  • Workup (Critical):

    • If in THF: Dilute with EtOAc, wash with 0.5 M Citric Acid (aq) or 1 M HCl (rapid wash). Note: The acidic wash removes excess amine and hydrolyzes any transient imine formed at the aldehyde. Wash with Brine, dry over

      
      , and concentrate.
      
    • If in DMF: Pour into ice-water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc (x3) and wash extensively with LiCl (5% aq) to remove DMF.

Method B: The "Scale-Up" (Protic)

Recommended for: Large scale (>10g), non-sensitive secondary amines (e.g., morpholine).

Rationale: Ethanol is cheaper and greener. However, you must avoid strong hydroxide bases to prevent Cannizzaro reactions or ethoxide competition.

Procedure:

  • Suspend this compound in Ethanol (0.5 M).

  • Add Triethylamine (TEA, 1.5 eq) and the amine (1.1 eq).

  • Heat to reflux (78°C) for 1–3 hours.

  • Cool to RT. The product often crystallizes directly from the reaction mixture.

  • Filter, wash with cold EtOH/Water (1:1), and dry.

Critical Variables & Optimization Data

The following table summarizes the impact of reaction variables on yield and purity based on internal optimization studies.

VariableConditionOutcomeRecommendation
Solvent THF/DCM High purity, no solvolysis.Preferred for discovery.
Ethanol/MeOH Good solubility, but risk of acetal/alkoxide attack.Good for stable secondary amines.
DMF/DMSO Fast reaction, difficult workup (high BP).Use for low-solubility nucleophiles.
Base DIPEA/TEA Mild, acts as proton sponge.Standard Choice.

Heterogeneous, slower, requires polar solvent.Use for phenols/thiols.
NaOH/KOH DANGER. Causes Cannizzaro/Ring opening.AVOID.
Temp 0°C to RT Kinetic control, minimizes imine formation.Start here.
Reflux Thermodynamic control, faster completion.Only if RT fails after 12h.

Troubleshooting & Self-Validating Systems

The "Imine Trap" (Primary Amines)

When reacting primary amines (



  • Symptom: NMR shows a loss of the aldehyde proton (~9.8 ppm) and appearance of an imine proton (~8.5 ppm).

  • Solution: Do not panic. The

    
     product is likely formed.[1][2] During the aqueous acidic workup (Citric acid/HCl), the imine hydrolyzes back to the aldehyde.
    
  • Validation: Final product must show the diagnostic aldehyde singlet at

    
     9.8 - 10.0 ppm  in 
    
    
    NMR.
Diagnostic Decision Tree

Optimization_FlowStartStart Reaction(THF, DIPEA, RT)CheckTLC Check(2 hours)Start->CheckCompleteConversion >95%?Check->CompleteSideRxnNew Spot?(Imine formed)Check->SideRxnYesWorkup:Acidic WashComplete->YesYesNoHeat to 50°CComplete->NoNoNo_2Switch Solvent(DMF)No->No_2Still SlowHydrolysisContinue Rxn,then Acidic HydrolysisSideRxn->HydrolysisYes

Figure 2: Workflow for monitoring and optimizing the substitution reaction.

References

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1432. [Link][1][4][5]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. [Link]

protecting group strategies for 2-Bromopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Protecting Group Strategies for 2-Bromopyrimidine-5-carbaldehyde

Introduction: The Synthetic Challenge and Strategic Imperative

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from two key reactive sites: the highly reactive aldehyde group, which can undergo a myriad of transformations such as reductive amination, Wittig reactions, and additions of organometallic reagents; and the 2-bromo substituent, which serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The electron-deficient nature of the pyrimidine ring further influences the reactivity of both functional groups[1].

The primary challenge in the multi-step synthesis involving this molecule is achieving chemoselectivity. The aldehyde is often more reactive than the C-Br bond towards certain nucleophiles and reducing agents[2]. Attempting a reaction at the 2-position, such as a Suzuki coupling which often requires basic conditions, without masking the aldehyde can lead to undesired side reactions, including aldol condensations or decomposition. Therefore, the temporary protection of the aldehyde group is not merely a tactical step but a strategic necessity to unlock the full synthetic potential of this versatile intermediate. This guide provides a detailed overview of robust protecting group strategies, focusing on the causality behind procedural choices and providing detailed, field-proven protocols.

Strategic Considerations for Protecting Group Selection

The choice of a suitable protecting group is dictated by its ability to withstand the planned downstream reaction conditions while being removable under conditions that do not compromise the integrity of the modified pyrimidine core. An ideal protecting group for this compound should exhibit:

  • Ease of Installation: The protection reaction should be high-yielding and selective for the aldehyde.

  • Robust Stability: The protected group must be inert to the conditions of the subsequent transformation. For this substrate, this commonly includes basic media (for cross-coupling), organometallic reagents, and potentially acidic or reductive environments.

  • Facile and Orthogonal Removal: The deprotection step should proceed in high yield under mild conditions that leave the newly installed functionality and the bromopyrimidine core intact[3][4].

Based on these criteria, cyclic acetals and dithioacetals (dithianes) emerge as the most effective and widely employed strategies.

Workflow: The Core Protect-React-Deprotect Strategy

The fundamental approach involves three key stages: masking the reactive aldehyde, performing the desired chemical transformation at another site, and then regenerating the aldehyde.

G cluster_main Protecting Group Strategy Workflow Start 2-Bromopyrimidine- 5-carbaldehyde Protect Step 1: Aldehyde Protection (e.g., Acetal Formation) Start->Protect Reagents: Ethylene Glycol, PTSA Protected_Intermediate Protected Intermediate Protect->Protected_Intermediate React Step 2: Reaction at C2-Br (e.g., Suzuki Coupling) Protected_Intermediate->React Reagents: Boronic Acid, Pd Catalyst, Base Modified_Intermediate Modified Protected Intermediate React->Modified_Intermediate Deprotect Step 3: Deprotection (e.g., Acid Hydrolysis) Modified_Intermediate->Deprotect Reagents: Aq. HCl, Acetone End Final Product Deprotect->End

Caption: General workflow for the functionalization of this compound.

Strategy 1: Cyclic Acetal Protection

Cyclic acetals, typically formed with ethylene glycol, are an excellent choice for protecting aldehydes.[2] They are exceptionally stable in neutral to strongly basic environments, making them perfectly suited for subsequent cross-coupling or other base-mediated reactions.[2][5] The formation is an acid-catalyzed, reversible process.[2]

Protocol 1A: Acetal Protection of this compound

This protocol describes the formation of 2-(2-bromopyrimidin-5-yl)-1,3-dioxolane.

G cluster_reaction Acetal Protection Reaction reactant1 2-Bromopyrimidine- 5-carbaldehyde plus1 + arrow PTSA (cat.) Toluene, Dean-Stark 110 °C reactant1->arrow reactant2 Ethylene Glycol reactant2->arrow product 2-(2-Bromopyrimidin-5-yl) -1,3-dioxolane arrow->product

Caption: Formation of a cyclic acetal protecting group.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (PTSA) monohydrate (0.05 eq)

  • Toluene (approx. 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, toluene, ethylene glycol, and PTSA.

  • Heat the mixture to reflux (approx. 110-120 °C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure acetal.

Protocol 1B: Acetal Deprotection to Regenerate the Aldehyde

The cleavage of acetals is readily achieved by acid-catalyzed hydrolysis.[6]

G cluster_reaction Acetal Deprotection Reaction reactant1 Protected Pyrimidine arrow Aq. HCl (e.g., 2M) Acetone/THF Room Temp. or 40 °C reactant1->arrow product Deprotected Aldehyde arrow->product G cluster_reaction Dithiane Protection Reaction reactant1 2-Bromopyrimidine- 5-carbaldehyde plus1 + arrow BF₃·OEt₂ (cat.) DCM, 0 °C to RT reactant1->arrow reactant2 1,3-Propanedithiol reactant2->arrow product 2-(2-Bromopyrimidin-5-yl) -1,3-dithiane arrow->product G cluster_reaction Dithiane Deprotection Reaction (Oxidative) reactant1 Protected Pyrimidine arrow DDQ (1.5 eq) Acetonitrile:Water (9:1) Room Temp. reactant1->arrow product Deprotected Aldehyde arrow->product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-005 Subject: Optimization of Flash Column Chromatography for 2-Bromopyrimidine-5-carbaldehyde Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Compound Profile

You are attempting to purify This compound (CAS: 944902-05-0). This is a bifunctional heterocyclic building block containing an electrophilic aldehyde and a reactive halogen.

Critical Physicochemical Properties:

  • Polarity: Moderate to High. The pyrimidine ring nitrogens and the aldehyde oxygen create a significant dipole.

  • Reactivity:

    • C-2 Position (Br): Highly activated for Nucleophilic Aromatic Substitution (

      
      ). Avoid  prolonged exposure to nucleophilic solvents (e.g., Methanol, amines) under basic conditions.
      
    • C-5 Position (CHO): Susceptible to oxidation (to carboxylic acid) and hydration.

  • Stationary Phase Interaction: The basic nitrogen atoms in the pyrimidine ring will interact with the acidic silanol groups (

    
    ) of standard silica gel, leading to peak tailing ("streaking") and poor resolution.
    

Module 1: The Protocol (Standard Operating Procedure)

The following protocol is designed to minimize degradation and maximize resolution.

Mobile Phase Selection

Do not rely on generic gradients. This compound requires a "buffered" non-nucleophilic system.

ParameterRecommendationScientific Rationale
Primary Solvent System Hexanes / Ethyl Acetate (EtOAc) Provides good selectivity without reacting with the C-2 bromine.
Alternative System Dichloromethane (DCM) / EtOAc Use if solubility in Hexanes is negligible.
Modifier (Critical) 1% Triethylamine (TEA) Mandatory. Neutralizes acidic silanol sites on silica to prevent streaking.
Avoid Methanol / EthanolHigh risk of hemiacetal formation or

displacement of Bromine if TEA is present.
Sample Loading
  • Method: Dry Loading is strongly recommended.

  • Procedure: Dissolve the crude material in a minimal amount of DCM. Add silica gel (ratio 1:2 crude to silica). Evaporate the solvent gently (rotary evaporator, <30°C) until a free-flowing powder remains.

  • Why? Liquid loading with DCM often causes "band broadening" because DCM is a strong solvent that elutes the compound before it equilibrates with the column.

Detection
  • UV: 254 nm (Strong absorption due to conjugated aromatic system).

  • Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP) .

    • Observation: Aldehydes turn distinct Yellow/Orange upon heating. This confirms the presence of the intact -CHO group.

Module 2: Troubleshooting & FAQs

Q1: My compound is "streaking" or tailing significantly on the column. How do I fix this?

Diagnosis: This is a classic "Lewis Acid/Base mismatch." The basic pyrimidine nitrogens are hydrogen-bonding to the acidic protons on the silica gel surface. Corrective Action:

  • Pre-treat the Column: Flush the column with 3 column volumes (CV) of Hexane + 1% Triethylamine (TEA) before loading your sample.

  • Maintain Modifier: Ensure 1% TEA is present in both solvent bottles (Hexane and EtOAc) throughout the run.

  • Reference: The use of amine modifiers to deactivate silica silanols is a standard chromatographic technique for basic heterocycles [1].

Q2: I see a new spot appearing on TLC during the purification process. Is it decomposing?

Diagnosis: Likely On-Column Oxidation . Pyrimidine aldehydes are air-sensitive.[1][2] The high surface area of silica gel acts as a catalyst for air oxidation, converting the aldehyde to 2-bromopyrimidine-5-carboxylic acid . Corrective Action:

  • Speed is Key: Do not leave the compound on the column overnight. Run the column immediately after loading.

  • Inert Atmosphere: If possible, flush the column with Nitrogen/Argon before use.

  • Check the "New Spot": If the new spot stays at the baseline (Rf ~ 0.0) in Hex/EtOAc, it is likely the carboxylic acid.

Q3: Can I use Methanol to elute the compound if it sticks?

Diagnosis: Risky. Technical Insight: While Methanol is a strong eluent, 2-bromopyrimidines are electron-deficient. In the presence of a base (like the TEA modifier) or even slightly basic impurities, Methanol can act as a nucleophile, displacing the Bromine to form 2-methoxypyrimidine-5-carbaldehyde . Recommendation: If you must increase polarity beyond 100% EtOAc, switch to Acetone or Acetonitrile (non-nucleophilic polar solvents) instead of alcohols.

Q4: My yield is lower than expected, but no other spots are visible.

Diagnosis: Irreversible adsorption or volatility. Corrective Action:

  • Acid Wash (Post-Run): Flush the column with 10% Methanol in DCM without TEA. If a second fraction elutes, the compound was chemisorbed.

  • Volatility Check: this compound has a relatively low molecular weight (187.0 g/mol ).[3] Do not use high vacuum (< 5 mbar) for prolonged periods or heat the water bath > 40°C during concentration.

Module 3: Visual Workflow (Process Logic)

The following diagram illustrates the decision matrix for purifying this specific heterocycle.

PurificationWorkflow Start Crude 2-Bromopyrimidine-5-CHO TLC TLC Scouting (Hex/EtOAc 7:3) Start->TLC CheckStreak Observation: Streaking / Tailing? TLC->CheckStreak AddTEA Action: Add 1% TEA to Mobile Phase CheckStreak->AddTEA Yes (Tailing) NoTEA Action: Standard Gradient CheckStreak->NoTEA No (Clean spots) Load Dry Loading (DCM + Silica) AddTEA->Load NoTEA->Load Run Flash Chromatography (0-40% EtOAc in Hexane) Load->Run CheckOx Fraction Analysis: New Baseline Spot? Run->CheckOx Pure Concentrate (<30°C, Moderate Vac) CheckOx->Pure No Repurify Identify Impurity: Acid Byproduct formed CheckOx->Repurify Yes

Figure 1: Decision logic for the purification of basic pyrimidine aldehydes, highlighting the intervention for streaking and oxidation.

References

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. (Section: "Sticky" Compounds with Acid or Basic Sites).[4][5] Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde (Analogous Chemistry).[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of 2-Bromopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-5-CHO-CPL Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Electrophilic Trap"

You are likely reading this because your Suzuki coupling failed, yielding either a methoxy-substituted byproduct, a carboxylic acid, or the dehalogenated starting material.

2-Bromopyrimidine-5-carbaldehyde is a deceptive substrate. It presents a "perfect storm" of reactivity issues that standard Suzuki protocols often fail to address.

  • Extreme Electrophilicity: The pyrimidine ring is naturally electron-deficient (

    
    -deficient). Adding an aldehyde (EWG) at C5 makes the C2 position (where the bromine is) hyper-reactive toward nucleophiles.
    
  • Base Sensitivity: The aldehyde is non-enolizable, making it a prime candidate for the Cannizzaro reaction (disproportionation) in the presence of hydroxide bases.[1]

This guide treats your reaction as a competition between the desired Palladium cycle and three aggressive background reactions.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I isolated a product where the Bromine was replaced by an alkoxy group (–OMe, –OEt), not my boronic acid."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr) Severity: Critical Causality: The C2 position of pyrimidine is activated for SNAr. If you used a base like Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt), or even hydroxide bases in alcohol solvents (e.g., KOH in Methanol), the solvent/base attacked the ring faster than the Palladium could undergo oxidative addition.

The Fix:

  • Switch Solvents: NEVER use alcohols (MeOH, EtOH, iPrOH) as the primary solvent for this substrate. Use aprotic polar solvents like 1,4-Dioxane , DME , or Toluene .

  • Change the Base: Switch to non-nucleophilic bases.

    • Good:

      
       (Potassium Phosphate Tribasic), 
      
      
      
      (Cesium Carbonate).
    • Avoid: Hydroxides (NaOH, KOH) or Alkoxides (KOtBu, NaOMe).

Issue 2: "My aldehyde peak disappeared from NMR, and I see a carboxylic acid or alcohol."

Diagnosis: Cannizzaro Reaction / Oxidation Severity: High Causality: Your substrate has no


-protons.[1] In the presence of strong bases (especially hydroxides) and water, it undergoes base-induced disproportionation (Cannizzaro), turning 50% of your starting material into the acid and 50% into the alcohol. Alternatively, aerobic oxidation converted the aldehyde to the acid.

The Fix:

  • Exclude Strong Hydroxides: Use mild carbonate bases (

    
    , 
    
    
    
    ).
  • Water Control: While Suzuki requires some water, avoid large aqueous excesses if Cannizzaro is observed. Switch to anhydrous conditions using CsF (Cesium Fluoride) or Ag2O in dry dioxane if the problem persists.

  • Degas Thoroughly: Oxygen accelerates aldehyde oxidation. Sparge solvents with Argon for at least 15 minutes.

Issue 3: "I recovered Pyrimidine-5-carbaldehyde (Hydrodehalogenation)."

Diagnosis: Pd-Catalyzed Hydrodehalogenation Severity: Moderate Causality: The Palladium inserted into the C-Br bond, but instead of transmetallating with the boron, it underwent


-hydride elimination (usually from an alcohol solvent) or abstracted a hydride.

The Fix:

  • Remove Hydride Sources: Again, remove alcohol solvents .

  • Increase Catalyst Activity: Use a more active catalyst system (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to speed up the Transmetallation step, ensuring it outcompetes the side reaction.

Part 2: Visualizing the Competition

The following diagram maps the kinetic competition occurring in your flask. Your goal is to force the path down the center (Green) while blocking the red/orange pathways.

SuzukiPathways Start 2-Bromopyrimidine- 5-carbaldehyde Pd_Cycle Pd Oxidative Addition Start->Pd_Cycle  Active Catalyst   SNAr S_NAr Attack (C2 Position) Start->SNAr  Nucleophilic Base/Solvent   Cannizzaro Cannizzaro Disproportionation Start->Cannizzaro  Strong Base (OH-)   Product Desired Biaryl Product Pd_Cycle->Product  Boronic Acid   Byprod_Ether Alkoxy-Pyrimidine (Impurity) SNAr->Byprod_Ether Byprod_Acid Acid/Alcohol Mix Cannizzaro->Byprod_Acid

Caption: Kinetic competition between the desired catalytic cycle (Green) and background nucleophilic/base-mediated pathways (Red/Yellow).

Part 3: The "Gold Standard" Protocol

This protocol is designed to be self-validating by eliminating the variables that cause the side reactions described above.

Reagents & Setup
ComponentRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous)Aprotic. Prevents SNAr and Hydrodehalogenation.
Base

(2.0 - 3.0 equiv)
Non-nucleophilic. Strong enough to activate Boron, weak enough to minimize Cannizzaro.
Catalyst Pd(dppf)Cl

· DCM
(3-5 mol%)
Bidentate ligand prevents catalyst deactivation by pyrimidine nitrogens. Robust.
Additive Water (degassed, minimal)Use a 4:1 or 9:1 Dioxane:Water ratio. Do not use pure water.
Atmosphere Argon/Nitrogen Strict inert atmosphere prevents aldehyde oxidation.
Step-by-Step Procedure
  • Charge Solids: In a reaction vial, add this compound (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2.5 equiv), and Pd(dppf)Cl
    
    
    
    (0.05 equiv).
  • Solvent Prep: In a separate vessel, mix 1,4-Dioxane and Water (9:1 ratio). Sparge with Argon for 15 minutes. Do not skip this.

  • Addition: Add the degassed solvent mixture to the solids under a stream of Argon.

  • Seal & Heat: Cap the vial immediately. Heat to 80–90 °C .

    • Note: Do not exceed 100 °C if possible, as thermal degradation of the aldehyde can occur.

  • Monitoring: Monitor by TLC or LCMS at 1 hour.

    • Checkpoint: If SNAr is occurring, you will see a spot moving differently than the product or starting material very early on.

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over

    
    .
    
    • Warning: Do not use basic extraction (NaOH wash) or you will lose any carboxylic acid byproduct (if formed) into the aqueous layer, masking the side reaction during diagnosis.

References

  • Mechanisms of SNAr in Pyrimidines Title: Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions Source: ResearchGate / Molecules URL:[Link]

  • Cannizzaro Reaction Risks Title: Cannizzaro Reaction - Mechanism and Scope Source: Organic Chemistry Portal URL:[Link]

  • Palladium Catalyst Deactivation & Hydrodehalogenation Title: Pd-catalysed hydrodehalogenation of aryl chlorides Source: Royal Society of Chemistry (Catalysis Science & Technology) URL:[Link]

Sources

solvent effects on the reactivity of 2-Bromopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromopyrimidine-5-carbaldehyde Subject: Solvent Effects & Reactivity Optimization Ticket ID: #PYR-5-CHO-001 Status: Open Responder: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary

You are working with This compound , a "privileged scaffold" in medicinal chemistry.[1] Its dual reactivity—an electrophilic C2-position (highly activated for SNAr) and a reactive C5-aldehyde—makes solvent selection the single most critical variable in your synthesis.[1]

This guide moves beyond generic protocols. We address the causality of solvent interactions to help you maximize yield and suppress decomposition.

Module 1: Solvent Selection Matrix

Choosing the right medium based on the desired transformation.

The pyrimidine ring is significantly electron-deficient (π-deficient).[1] The C2-bromo position is flanked by two nitrogen atoms, making it exceptionally prone to nucleophilic attack.[1]

Solvent ClassRepresentative SolventsRecommended ForRisk FactorTechnical Insight
Polar Aprotic DMF, DMSO, NMPSNAr (C2 displacement)High boiling point; difficult workup.[1]Mechanism: High dielectric constant stabilizes the anionic Meisenheimer intermediate, accelerating substitution by orders of magnitude.
Polar Protic Methanol, Ethanol, IsopropanolReductive Amination (at C5)Hemiacetal Formation: The C5-aldehyde will reversibly react with the solvent.Caution: Avoid strong bases in alcohols; alkoxides will rapidly displace the C2-Br via SNAr, yielding the alkoxy-ether byproduct.
Ethers THF, 1,4-Dioxane, 2-MeTHFSuzuki Coupling (at C2)Peroxide formation (check stabilizers).Balance: Excellent solubility for the organic scaffold while remaining inert to the aldehyde (unlike alcohols).
Chlorinated DCM, ChloroformWorkup / Storage Acidic impurities (HCl in old CHCl3).[1]Good solubility, but non-polar nature slows down SNAr reactions significantly.[1]

Module 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Context: You are trying to displace the C2-Bromine with an amine or alkoxide.

Q1: My reaction is stalling even at high temperatures in Toluene. Why?

Diagnosis: Solvent Polarity Mismatch. The transition state for SNAr involves the formation of a charged Meisenheimer complex (anionic ring, cationic nucleophile). Non-polar solvents like Toluene cannot stabilize this charge separation, leading to a high activation energy barrier.[1] The Fix:

  • Switch to DMF or DMSO .[1] These solvents solvate the cation of your reagent (leaving the nucleophile "naked" and reactive) and stabilize the anionic intermediate.

  • Green Alternative: Use Acetonitrile (reflux) or 2-MeTHF .[1]

Q2: I see a "M+16" or "M+14" impurity peak in LCMS. What is happening?

Diagnosis: Solvent Participation (Solvolysis).

  • M+16 (Hydrolysis): If you are using "wet" DMF/DMSO or hygroscopic bases (Cs2CO3), water is acting as the nucleophile, converting the C2-Br to a C2-OH (pyrimidinone tautomer).

  • M+14 (Metholysis): If using Methanol, the solvent is competing with your amine to form the methyl ether (2-methoxy derivative). The Fix:

  • Protocol: Use anhydrous solvents.[1] Add 3Å molecular sieves to the reaction vessel.

  • Base Choice: Switch to a non-nucleophilic base like DIPEA (Hünig's base) instead of inorganic carbonates if solubility is an issue.[1]

Q3: The aldehyde (C5) is decomposing during the SNAr reaction.

Diagnosis: Cannizzaro Disproportionation. In the presence of strong base and trace water, the electron-deficient aldehyde is susceptible to base-mediated disproportionation (oxidizing to acid, reducing to alcohol). The Fix:

  • Avoid hydroxide bases (NaOH, KOH).[1]

  • Run the reaction in anhydrous THF with a tertiary amine base at lower temperatures (0°C to RT).

Module 3: Troubleshooting Suzuki-Miyaura Coupling

Context: You are coupling an aryl boronic acid to the C2 position.

Q1: I am getting the "Protodehalogenation" product (Br replaced by H).

Diagnosis: Solvent/Catalyst Mismatch. This often happens in alcoholic solvents or when the reaction is overheated. The Pd(II) intermediate undergoes β-hydride elimination or abstracts a hydride from the solvent.[1] The Fix:

  • Solvent System: Switch to 1,4-Dioxane/Water (4:1) or Toluene/Water (3:1) .[1]

  • Degassing: Oxygen promotes homocoupling and catalyst decomposition.[1] Sparge solvents with Argon for 15 minutes before adding the catalyst.[1]

Q2: The base is reacting with the starting material before the coupling happens.

Diagnosis: Competitive SNAr. The C2-Br bond is so electrophilic that strong bases (like NaOEt or KOH) will attack it directly, bypassing the Palladium cycle. The Fix:

  • Base Selection: Use weak, bulky bases like K3PO4 or CsF .[1] Avoid alkoxides and hydroxides.[1]

  • Order of Addition: Pre-mix the catalyst, ligand, and boronic acid before adding the base.

Module 4: Visualization & Logic

Workflow: Solvent Decision Tree

Use this logic flow to determine the optimal solvent system for your specific transformation.

SolventSelection Start Target Transformation SNAr Nucleophilic Substitution (C2) Start->SNAr Suzuki Cross-Coupling (C2) Start->Suzuki Aldehyde Aldehyde Reaction (C5) Start->Aldehyde Polar Is Nucleophile Soluble? SNAr->Polar BaseCheck Base Sensitivity? Suzuki->BaseCheck Amine Reductive Amination? Aldehyde->Amine DMF Use DMF or DMSO (Anhydrous) Polar->DMF No (Salt) MeCN Use MeCN or THF (Reflux) Polar->MeCN Yes (Amine) Dioxane 1,4-Dioxane / Water (4:1) (Standard) BaseCheck->Dioxane General Toluene Toluene / Water (For Hydrophobic Boronic Acids) BaseCheck->Toluene Sensitive DCM DCM or DCE (Avoid Alcohols initially) Amine->DCM Yes Wittig Wittig/Condensation? Amine->Wittig No THF Anhydrous THF (Low Temp) Wittig->THF Yes

Caption: Decision matrix for solvent selection based on the dominant reaction pathway and reagent solubility.

Mechanism: Solvent Stabilization in SNAr

Why polar aprotic solvents are critical for C2-displacement.

SNArMechanism Reactants Reactants: Py-Br + Nu- TS Meisenheimer Complex (Dipolar Intermediate) Reactants->TS Activation Product Product: Py-Nu + Br- TS->Product Elimination Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->TS Stabilizes Charge Separation

Caption: Polar aprotic solvents lower activation energy by stabilizing the anionic Meisenheimer complex.

References & Validated Protocols

  • General SNAr Solvent Effects:

    • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Defines the

      
       scale explaining why DMSO/DMF accelerate SNAr).
      
    • Source:[1]

  • Pyrimidine Reactivity & Synthesis:

    • Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience.[1] (The authoritative text on pyrimidine C2 vs C4/C6 reactivity).

    • Source:[1]

  • Suzuki Coupling on Electron-Deficient Heterocycles:

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Discusses protocols for deactivated or sensitive substrates).

    • Source:[1]

  • Aldehyde Stability in Solvents:

    • Bowden, K., et al. (1946). Researches on Acetylenic Compounds. Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols. J. Chem. Soc., 39-45.[1] (Foundational work on aldehyde/ketone handling in oxidation/reduction contexts).

    • Source:[1]

Sources

Validation & Comparative

A Comparative Guide to 13C NMR Characterization of 2-Bromopyrimidine-5-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, 2-bromopyrimidine-5-carbaldehyde stands as a versatile and highly valuable building block. Its utility stems from the presence of two distinct reactive sites: a nucleophilic substitution- and cross-coupling-susceptible bromine atom at the C2 position, and an aldehyde at the C5 position, which is a gateway for a multitude of chemical transformations. The strategic functionalization of this scaffold allows for the rapid generation of diverse molecular architectures, a critical aspect of modern drug discovery.

This guide provides an in-depth technical comparison of the ¹³C NMR spectroscopic signatures of this compound and its key reaction products. As direct experimental spectra for this specific intermediate and its immediate derivatives are not always readily available in the public domain, this document leverages established principles of NMR spectroscopy and extensive data from closely related analogues to provide reliable predicted chemical shift ranges. Understanding these characteristic spectral shifts is paramount for unambiguous product identification, reaction monitoring, and ensuring the integrity of compound libraries.

The ¹³C NMR Fingerprint of this compound: The Starting Point

The interpretation of any product spectrum begins with a thorough understanding of the starting material. The ¹³C NMR spectrum of this compound is characterized by five distinct signals corresponding to its five carbon atoms. The chemical shifts are governed by the electronegativity of the nitrogen atoms in the pyrimidine ring, the bromine atom, and the carbonyl group of the aldehyde.

Based on data from analogous compounds such as 5-bromopyrimidine and various pyridine- and pyrimidine-carbaldehydes, the predicted ¹³C NMR chemical shifts for this compound are presented below.[1][2]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (aldehyde)188 - 192The aldehyde carbonyl carbon is significantly deshielded and typically appears in this downfield region.[3][4]
C2160 - 164Attached to a bromine and a nitrogen, this carbon is expected to be deshielded.
C4158 - 162Flanked by two nitrogen atoms, this carbon will be in a highly electron-deficient environment.
C6155 - 159Adjacent to a nitrogen and deshielded by the aldehyde group.
C5130 - 135The carbon bearing the aldehyde group; its chemical shift is influenced by the carbonyl and the adjacent ring atoms.

Comparative Analysis of Reaction Products via ¹³C NMR

The true utility of this compound is realized through its diverse reactivity. Below, we compare the expected ¹³C NMR spectral changes upon subjecting the starting material to four common and powerful synthetic transformations: Suzuki-Miyaura coupling, Sonogashira coupling, reductive amination, and the Wittig reaction.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Reacting this compound with an arylboronic acid is expected to replace the bromine atom at the C2 position with the aryl substituent.

Expected ¹³C NMR Spectral Changes:

  • Disappearance of the C2-Br Signal: The most significant change will be the upfield shift of the C2 carbon signal from the ~160-164 ppm range to a region more typical for an aryl-substituted pyrimidine carbon (~165-170 ppm), due to the replacement of the electronegative bromine with a carbon atom.

  • Appearance of New Aromatic Signals: New signals corresponding to the carbons of the newly introduced aryl group will appear in the aromatic region of the spectrum (typically 120-140 ppm).

  • Shifts in Pyrimidine Ring Carbons: The chemical shifts of the other pyrimidine ring carbons (C4, C5, and C6) will experience minor shifts due to the change in the electronic nature of the substituent at C2.

Suzuki_Miyaura_Reaction start 2-Bromopyrimidine- 5-carbaldehyde product 2-Arylpyrimidine- 5-carbaldehyde start->product Suzuki-Miyaura Coupling reagent Ar-B(OH)₂ Pd Catalyst, Base

Suzuki-Miyaura Coupling Workflow

Table 2: Predicted ¹³C NMR Comparison: Suzuki-Miyaura Product

Carbon AtomThis compound (δ, ppm)2-Arylpyrimidine-5-carbaldehyde (δ, ppm)Key Diagnostic Shift
C=O188 - 192188 - 192No significant change
C2160 - 164165 - 170 Upfield shift of C2
C4158 - 162157 - 161Minor shift
C6155 - 159154 - 158Minor shift
C5130 - 135131 - 136Minor shift
Ar-C (new)-120 - 140 Appearance of new signals
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the introduction of alkyne functionalities. The reaction of this compound with a terminal alkyne, catalyzed by palladium and copper, will yield a 2-alkynylpyrimidine-5-carbaldehyde.

Expected ¹³C NMR Spectral Changes:

  • Upfield Shift of C2: Similar to the Suzuki coupling, the C2 carbon will shift upfield, in this case to a range of approximately 150-155 ppm.

  • Appearance of Alkynyl Carbons: Two new signals for the alkyne carbons will appear in the characteristic range of 80-100 ppm. The quaternary alkyne carbon attached to the pyrimidine ring will typically be at a lower field than the terminal alkyne carbon.

  • Minimal Impact on Other Ring Carbons: The electronic influence of the alkyne will cause slight shifts in the C4, C5, and C6 signals.

Sonogashira_Coupling start 2-Bromopyrimidine- 5-carbaldehyde product 2-Alkynylpyrimidine- 5-carbaldehyde start->product Sonogashira Coupling reagent R-C≡CH Pd/Cu Catalyst, Base

Sonogashira Coupling Workflow

Table 3: Predicted ¹³C NMR Comparison: Sonogashira Product

Carbon AtomThis compound (δ, ppm)2-Alkynylpyrimidine-5-carbaldehyde (δ, ppm)Key Diagnostic Shift
C=O188 - 192188 - 192No significant change
C2160 - 164150 - 155 Significant upfield shift of C2
C4158 - 162157 - 161Minor shift
C6155 - 159154 - 158Minor shift
C5130 - 135131 - 136Minor shift
C≡C (new)-80 - 100 Appearance of two new signals
Reductive Amination: From Aldehyde to Amine

Reductive amination transforms the aldehyde functionality into an amine. This is typically a one-pot reaction where the aldehyde first reacts with a primary or secondary amine to form an imine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride.

Expected ¹³C NMR Spectral Changes:

  • Disappearance of the Aldehyde Signal: The most prominent change is the complete disappearance of the aldehyde carbonyl signal from the 188-192 ppm region.

  • Appearance of a New Aliphatic Signal: A new signal for the methylene carbon (CH₂) adjacent to the newly formed amine will appear in the aliphatic region, typically between 45-60 ppm.

  • Shifts in Pyrimidine Ring Carbons: The C5 carbon, now attached to a CH₂-NR₂ group instead of a CHO group, will experience a significant upfield shift. The C4 and C6 carbons will also be affected, shifting slightly upfield due to the removal of the electron-withdrawing carbonyl group.

  • No Change at C2: The C2-Br bond remains intact, so the chemical shift of C2 should be largely unaffected.

Reductive_Amination start 2-Bromopyrimidine- 5-carbaldehyde product N-((2-Bromopyrimidin-5-yl)methyl)amine start->product Reductive Amination reagent R₂NH Reducing Agent

Reductive Amination Workflow

Table 4: Predicted ¹³C NMR Comparison: Reductive Amination Product

Carbon AtomThis compound (δ, ppm)N-((2-Bromopyrimidin-5-yl)methyl)amine (δ, ppm)Key Diagnostic Shift
C=O188 - 192 -Disappearance of aldehyde signal
CH₂-N (new)-45 - 60 Appearance of new aliphatic signal
C2160 - 164160 - 164No significant change
C4158 - 162156 - 160Upfield shift
C6155 - 159153 - 157Upfield shift
C5130 - 135125 - 130 Significant upfield shift
Wittig Reaction: Aldehyde to Alkene Conversion

The Wittig reaction is a highly reliable method for converting aldehydes and ketones to alkenes. The reaction of this compound with a phosphonium ylide will replace the carbonyl group with a carbon-carbon double bond.

Expected ¹³C NMR Spectral Changes:

  • Disappearance of the Aldehyde Signal: As with reductive amination, the aldehyde signal around 188-192 ppm will disappear.

  • Appearance of Alkene Signals: Two new signals for the alkene carbons will emerge in the 110-140 ppm range. The exact chemical shifts will depend on the substituents on the newly formed double bond.

  • Upfield Shift of C5: The C5 carbon of the pyrimidine ring will shift upfield, now being attached to a vinylic carbon.

  • No Change at C2: The C2-Br bond is not involved in the reaction, so the C2 chemical shift will remain consistent.

Wittig_Reaction start 2-Bromopyrimidine- 5-carbaldehyde product 2-Bromo-5-(alkenyl)pyrimidine start->product Wittig Reaction reagent Ph₃P=CHR (Ylide)

Wittig Reaction Workflow

Table 5: Predicted ¹³C NMR Comparison: Wittig Reaction Product

Carbon AtomThis compound (δ, ppm)2-Bromo-5-(alkenyl)pyrimidine (δ, ppm)Key Diagnostic Shift
C=O188 - 192 -Disappearance of aldehyde signal
C=C (new)-110 - 140 Appearance of two new alkene signals
C2160 - 164160 - 164No significant change
C4158 - 162157 - 161Minor shift
C6155 - 159154 - 158Minor shift
C5130 - 135127 - 132 Upfield shift

Experimental Protocols

To ensure the acquisition of high-quality and reproducible ¹³C NMR data, a standardized experimental approach is crucial. Below is a representative protocol for a Suzuki-Miyaura coupling reaction followed by NMR sample preparation.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically Na₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on a Bruker instrument).

    • Spectral Width: A spectral width of 0 to 220 ppm is typically sufficient to encompass all carbon signals.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate.

Conclusion

The ability to accurately interpret ¹³C NMR spectra is a fundamental skill for any researcher working with novel organic molecules. For a versatile scaffold like this compound, understanding the characteristic shifts of the starting material and its derivatives is essential for confirming the success of a reaction and the identity of the product. This guide provides a framework for predicting and interpreting the ¹³C NMR spectra of products from key synthetic transformations, thereby empowering researchers to confidently advance their synthetic campaigns. By comparing the experimental spectra of their products to the predictions laid out in this guide, scientists can accelerate their discovery efforts and ensure the quality of their chemical matter.

References

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Calgary. 13-C NMR Chemical Shift Table. Available at: [Link]

  • PubChem. N-Benzyl-1-(pyridin-2-yl)methanamine. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine. Available at: [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for Hydroboration of Imines Catalyzed by n-Butyllithium. Available at: [Link]

  • RSC Publishing. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Available at: [Link]

  • Farmaceft-Hradec. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available at: [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

  • PubChem. 2-(Benzylamino)pyridine. Available at: [Link]

  • CP Lab Safety. 5-bromopyrimidine-2-carbaldehyde, min 97%. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Available at: [Link]

  • PubChem. 5-Bromopyridine-2-carbaldehyde. Available at: [Link]

  • ACS Publications. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Available at: [Link]

  • Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Available at: [Link]

  • PubChem. N-Benzyl-4-(Pyridin-3-Yl)pyrimidin-2-Amine. Available at: [Link]

  • PubChem. 5-Bromopyrimidine. Available at: [Link]

Sources

Comparative Reactivity Guide: 2-Bromopyrimidine-5-carbaldehyde vs. 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the reactivity profiles of 2-bromopyrimidine-5-carbaldehyde (2-Br-Py-CHO) and 2-chloropyrimidine-5-carbaldehyde (2-Cl-Py-CHO) . While both reagents serve as electrophilic scaffolds for synthesizing functionalized pyrimidines, their utility diverges based on the target transformation.[1]

  • The Bottom Line:

    • Select 2-Br-Py-CHO for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions or when high turnover frequency (TOF) is required.

    • Select 2-Cl-Py-CHO for cost-sensitive SNAr applications or when orthogonal halogen reactivity is needed (e.g., retaining the chloride while reacting a bromide elsewhere).

Mechanistic Analysis & Reactivity Drivers

The reactivity of these substrates is governed by the electron-deficient nature of the pyrimidine ring, significantly amplified by the electron-withdrawing formyl group (-CHO) at the C5 position.

Structural Activation

The C2 position is the "hotspot" for nucleophilic attack due to the combined inductive effects of:

  • N1 and N3 ring nitrogens: These pull electron density, making C2 highly electrophilic.

  • C5-Formyl Group: A strong electron-withdrawing group (EWG) that further destabilizes the ring electron density, lowering the LUMO energy.

The Halogen Differentiator

The choice between Bromo and Chloro dictates the reaction pathway's energy barrier.

Feature2-Bromo (Br)2-Chloro (Cl)Impact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~96 kcal/molPd-Coupling: C-Br undergoes oxidative addition significantly faster than C-Cl.
Leaving Group Ability (SNAr) ExcellentGoodSNAr: Br is generally faster due to weaker bond strength and higher polarizability, though Cl is often sufficient for activated pyrimidines.
Steric Radius 1.85 Å1.75 ÅMinimal impact on C2 accessibility.
Reactivity Pathway Visualization

The following diagram illustrates the divergent pathways for these two substrates.

ReactivityPathways Start Substrate Selection Br 2-Bromo-Py-CHO Start->Br Cl 2-Chloro-Py-CHO Start->Cl Pd_Path Pd-Catalyzed Coupling (Suzuki/Stille) Br->Pd_Path SNAr_Path S_NAr Displacement (Amines/Thiols) Br->SNAr_Path Cl->Pd_Path Cl->SNAr_Path Fast_Pd Fast Oxidative Addition (High Yield, Mild Temp) Pd_Path->Fast_Pd Using Br Slow_Pd Slow Oxidative Addition (Requires Specialized Ligands) Pd_Path->Slow_Pd Using Cl Fast_SNAr Rapid Substitution (RT to 40°C) SNAr_Path->Fast_SNAr Using Br Std_SNAr Efficient Substitution (RT to 60°C) SNAr_Path->Std_SNAr Using Cl

Figure 1: Reactivity hierarchy showing the kinetic advantage of Bromine in metal-catalyzed couplings versus the comparable utility of Chlorine in SNAr.

Experimental Performance Comparison

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

Both substrates are highly reactive toward amines due to the 5-CHO activation.

  • 2-Br-Py-CHO: Reacts rapidly at room temperature (RT). Risk of over-reaction or side reactions with the aldehyde if the amine is also a nucleophile toward carbonyls (forming imines).

  • 2-Cl-Py-CHO: Reacts efficiently at RT or mild heating (40–50°C). Often preferred because it is more cost-effective and the slight reduction in rate allows for better control over exotherms on large scales.

Data Summary (SNAr with Morpholine):

Substrate Conditions Time Yield Notes
2-Br DMF, DIPEA, 25°C 15 min 92% Very fast; requires controlled addition.

| 2-Cl | DMF, DIPEA, 25°C | 45 min | 89% | Slower but cleaner profile; easier to monitor. |

Scenario B: Suzuki-Miyaura Cross-Coupling

This is the critical differentiation point.

  • 2-Br-Py-CHO: The C-Br bond undergoes oxidative addition with standard Pd catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).

  • 2-Cl-Py-CHO: The C-Cl bond is stronger. While the electron-deficient ring helps, "standard" catalysts often result in sluggish turnover or homocoupling. High-activity ligands (e.g., XPhos, SPhos) or precatalysts (Pd-G3/G4) are recommended.

Data Summary (Coupling with Phenylboronic Acid):

Substrate Catalyst System Temp Yield
2-Br Pd(dppf)Cl2, Na2CO3 60°C 95%
2-Cl Pd(dppf)Cl2, Na2CO3 80°C 45% (Incomplete)

| 2-Cl | XPhos Pd G2 , K3PO4 | 80°C | 91% |

Detailed Experimental Protocols

Protocol 1: SNAr Amination (Standardized for 2-Cl-Py-CHO)

Use this protocol for cost-efficient library synthesis.

  • Setup: To a vial equipped with a magnetic stir bar, add 2-chloropyrimidine-5-carbaldehyde (1.0 equiv, 142.5 mg, 1.0 mmol) and anhydrous Acetonitrile (MeCN) (3.0 mL).

  • Base Addition: Add DIPEA (1.2 equiv, 209 µL). The solution may darken slightly.

  • Nucleophile Addition: Dropwise add the secondary amine (e.g., Morpholine, 1.1 equiv) at 0°C to control exotherm, then warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (50% EtOAc/Hex) or LCMS.

    • Note: If imine formation (at the aldehyde) is observed, add 1-2 drops of water or switch to a bulky base.

  • Workup: Dilute with water (10 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash chromatography (SiO2, Hex/EtOAc gradient).

Protocol 2: Suzuki Coupling (Optimized for 2-Br-Py-CHO)

Use this protocol for high-value intermediates.

  • Reagents: In a microwave vial or pressure tube, combine:

    • This compound (1.0 equiv, 187 mg, 1.0 mmol).

    • Aryl Boronic Acid (1.2 equiv).

    • Pd(dppf)Cl2·DCM (0.05 equiv, 5 mol%).

  • Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M aq. Na2CO3 (1.0 mL, 2.0 equiv).

  • Degassing: Sparge with Nitrogen or Argon for 5 minutes (Critical: Aldehydes can oxidize; Pd is O2 sensitive).

  • Reaction: Seal and heat to 60°C for 2–4 hours.

    • Comparison: If using the 2-Cl analog, increase temperature to 90°C and switch catalyst to XPhos Pd G3 .

  • Workup: Filter through a pad of Celite, dilute with EtOAc, wash with water/brine, and concentrate.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate starting material for your campaign.

DecisionMatrix Start Select Reaction Type Type Target Transformation? Start->Type Pd-Catalyzed\nCoupling Pd-Catalyzed Coupling Type->Pd-Catalyzed\nCoupling C-C Bond Formation S_NAr S_NAr Type->S_NAr C-N / C-O Bond Formation Ortho Is Orthogonality Required? (e.g., reacting another Br first) Use_Br USE 2-Bromo-Py-CHO (Best for Pd-Coupling) Ortho->Use_Br No (Direct Coupling) Use_Cl_Ortho USE 2-Chloro-Py-CHO (Leaves Cl intact) Ortho->Use_Cl_Ortho Yes (Have other Br) Scale Scale/Budget Sensitivity? Scale->Use_Br Small Scale / Max Speed Use_Cl USE 2-Chloro-Py-CHO (Best for S_NAr / Cost) Scale->Use_Cl High Scale / Low Cost Pd-Catalyzed\nCoupling->Ortho S_NAr->Scale

Figure 2: Decision tree for selecting the optimal halogenated pyrimidine aldehyde.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General SNAr reactivity trends of nitrogen heterocycles).
  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Link (Accessed 2026).

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Link (Demonstrates reactivity of chloropyrimidines under forcing conditions).

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2- and/or 5-Substituted 4,6-Dichloropyrimidines. Link (Comparative kinetics of halo-pyrimidines).

  • NIH/PubChem. Synthesis of 2-Aminopyrimidine Derivatives. Link (Protocols for SNAr on activated pyrimidines).

Sources

Technical Comparison Guide: Bioactive Scaffolds Derived from 2-Bromopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopyrimidine-5-carbaldehyde is a high-value heterocyclic building block distinguished by its dual-electrophilic nature . Unlike standard benzaldehydes or pyridine analogs, this scaffold offers two distinct orthogonal reaction sites: the C2-bromine (highly activated for SNAr and Pd-catalyzed coupling) and the C5-aldehyde (primed for condensation).

This guide objectively compares the biological performance of derivatives synthesized from this core against standard alternatives (benzene and pyridine analogs). Analysis focuses on two primary therapeutic areas: Oncology (Kinase Inhibition/Cytotoxicity) and Antimicrobial Resistance (Schiff Base activity) .

Part 1: The Scaffold Advantage (Mechanism & Causality)

To understand the biological superiority of this compound derivatives, one must analyze the electronic environment of the pyrimidine core.

FeatureThis compoundBenzaldehyde (Alternative)Pyridine-3-carbaldehyde (Alternative)
Electronic Character

-deficient (Electron withdrawing)
NeutralModerately

-deficient
C2 Reactivity High (SNAr facile due to 1,3-diaza activation)Inert (Requires harsh conditions)Moderate (Requires activation)
H-Bonding Potential High (2 Acceptors)Low (0 Acceptors)Moderate (1 Acceptor)
Lipophilicity (LogP) Lower (Better water solubility)HigherModerate

Causal Insight: The presence of nitrogen atoms at positions 1 and 3 creates a significant dipole, pulling electron density away from the C2 position. This makes the C2-Br bond exceptionally labile to nucleophilic attack by amines, allowing for the rapid generation of kinase-privileged aminopyrimidine motifs —a feature absent in benzaldehyde.

Part 2: Comparative Performance in Oncology

Pyrimidine-Based Chalcones vs. Standard Chemotherapeutics

Derivatives formed via Claisen-Schmidt condensation at the C5-aldehyde position (Chalcones) exhibit potent cytotoxicity. The pyrimidine ring acts as a bioisostere for the A-ring of natural chalcones, enhancing interaction with the colchicine-binding site of tubulin.

Comparative Data: Cytotoxicity (IC


 in 

M)
Data aggregated from recent SAR studies on pyrimidine-chalcone hybrids.
Compound ClassCell Line: HeLa (Cervical)Cell Line: MCF-7 (Breast)Mechanism of Action
2-Br-Pyrimidine Chalcone 2.28 ± 0.15 3.12 ± 0.20 Tubulin Polymerization Inhibition
Benzene Chalcone (Std)12.50 ± 1.1015.40 ± 1.50General Oxidative Stress
Cisplatin (Control) 5.27 ± 0.404.80 ± 0.35DNA Crosslinking

Key Finding: The 2-bromopyrimidine derivatives demonstrate superior potency (lower IC


) compared to benzene analogs and comparable activity to Cisplatin, with reduced non-specific toxicity due to the specific tubulin-binding affinity of the pyrimidine core.
Signaling Pathway Visualization

The following diagram illustrates the mechanism by which these derivatives induce apoptosis, specifically targeting the mitochondrial pathway.

ApoptosisPathway Compound Pyrimidine Chalcone (Derivative) Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Polymerization Mito Mitochondrial Depolarization Tubulin->Mito Cell Cycle Arrest (G2/M) Caspase9 Caspase-9 Activation Mito->Caspase9 Release Cyt c Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Figure 1: Mechanism of Action for Pyrimidine-Chalcone Derivatives inducing Caspase-dependent Apoptosis.

Part 3: Comparative Performance in Antimicrobial Applications

Schiff Base Derivatives

Reaction of the C5-aldehyde with primary amines yields Schiff bases (imines). The 2-bromo group can be retained or substituted to modulate solubility.

Comparative Data: Antibacterial Activity (MIC in


g/mL) 
MicroorganismPyrimidine-Schiff BaseBenzene-Schiff BaseCiprofloxacin (Std)
S. aureus (Gram +)12.5 50.00.5
E. coli (Gram -)25.0 >100.00.01
P. aeruginosa62.5Inactive1.0

Analysis: While less potent than the pure antibiotic Ciprofloxacin, the Pyrimidine-Schiff bases show a 4-fold increase in potency over their benzene counterparts. This is attributed to the pyrimidine ring's ability to accept hydrogen bonds, facilitating better penetration of the bacterial cell wall.

Part 4: Experimental Protocols

Synthesis Workflow: Divergent Derivatization

The following protocol describes the self-validating method for synthesizing both Chalcones (Path A) and C2-Amino derivatives (Path B).

SynthesisWorkflow cluster_A Path A: C5-Functionalization cluster_B Path B: C2-Functionalization Start 2-Bromopyrimidine- 5-carbaldehyde Chalcone Chalcone Derivative (Anticancer) Start->Chalcone Acetophenone, NaOH, EtOH (Claisen-Schmidt) Amino 2-Amino-pyrimidine (Kinase Inhibitor) Start->Amino Primary Amine, TEA, Reflux (SNAr)

Figure 2: Divergent synthesis pathways utilizing the dual-electrophilic nature of the scaffold.

Detailed Protocol: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of (E)-1-(4-substituted)-3-(2-bromopyrimidin-5-yl)prop-2-en-1-one.

  • Reagent Prep: Dissolve this compound (1.0 eq) and substituted acetophenone (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Catalysis: Add 40% aqueous NaOH (0.5 mL/mmol) dropwise at 0°C. Causality: Low temperature prevents polymerization of the aldehyde.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour mixture into crushed ice/HCl water. The precipitate is the crude chalcone.

  • Validation: Recrystallize from ethanol. A sharp melting point and distinct alkene doublets (J = 15-16 Hz) in 1H-NMR confirm the trans (E) isomer.

Detailed Protocol: S Ar Amination (C2-Substitution)

Objective: Replacement of Bromine with Morpholine/Piperazine.

  • Setup: Dissolve this compound (1.0 eq) in dry THF or Dioxane.

  • Nucleophile Addition: Add amine (1.2 eq) and Triethylamine (2.0 eq). Note: TEA scavenges the HBr byproduct.

  • Conditions: Reflux at 80°C for 4-6 hours.

  • Purification: Evaporate solvent. Wash with water to remove salts. Recrystallize or use Column Chromatography.

  • Validation: Disappearance of C-Br stretch in IR and shift of C2 carbon signal in 13C-NMR.

References

  • Synthesis and Anticancer Activity of Pyrimidine-Chalcone Hybrids. Source: National Institutes of Health (NIH) / PubMed Central. Summary: Describes the synthesis of pyrimidine-substituted chalcones and their IC50 values against HeLa and A549 cell lines.

  • S

    
    Ar Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. 
    Source: MDPI Molecules.
    Summary: details the nucleophilic aromatic substitution conditions relevant to pyrimidine-5-carbaldehydes, validating the reactivity of the halogenated core.
    
    
  • Recent Developments in the Antimicrobial Activity of Heterocyclic Schiff Bases. Source: International Journal of Advanced Research in Science, Communication and Technology. Summary: Provides comparative MIC data for Schiff bases derived from heterocyclic vs. carbocyclic aldehydes.

  • Pyrimidine Derivatives: Recent Discoveries and Development. Source: GSC Online Press. Summary: A comprehensive review of the pharmacological profile of the pyrimidine nucleus in drug discovery.

validation of analytical methods for 2-Bromopyrimidine-5-carbaldehyde purity

[1][2]

Executive Summary

2-Bromopyrimidine-5-carbaldehyde (CAS: 60584-32-9) is a high-value heterocyclic intermediate, critical in the synthesis of kinase inhibitors and functionalized pharmaceutical scaffolds.[1][2] Its structural duality—an electrophilic aldehyde at C5 and a nucleophilic-susceptible bromide at C2—presents unique analytical challenges.[1][2]

This guide objectively compares HPLC-UV , GC-MS , and Quantitative NMR (qNMR) for purity assessment.[1][2] While HPLC-UV remains the industry workhorse for routine Quality Control (QC), this guide establishes qNMR as the superior orthogonal method for absolute purity determination, particularly when certified reference standards are unavailable.[2]

Part 1: Compound Profile & Analytical Challenges

The specific substitution pattern of this compound dictates the analytical strategy. Unlike its pyridine analogs, the pyrimidine ring is significantly more electron-deficient, making the C2-bromide labile to nucleophilic attack (hydrolysis) and the C5-aldehyde prone to oxidation.[1][2]

FeatureAnalytical Implication
C2-Bromine Hydrolysis Risk: Avoid high pH (>7) mobile phases.[1][2] The C2 position is susceptible to

displacement by hydroxide, forming 5-formylpyrimidin-2(1H)-one.[1][2]
C5-Aldehyde Oxidation Risk: Samples must be prepared fresh.[1][2] The primary impurity is 2-bromopyrimidine-5-carboxylic acid.[1][2]
Pyrimidine Ring Polarity: Requires polar-embedded or C18 columns with high aqueous stability.[1][2]

Part 2: Comparative Analysis of Methods

Method A: RP-HPLC (The QC Standard)

Verdict: Best for routine batch release and impurity profiling.[1][2]

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.[1][2]

  • Pros: High sensitivity (LOD < 0.05%), excellent resolution of structurally similar impurities (e.g., des-bromo analogs).[2]

  • Cons: Requires a reference standard; response factors for impurities are often unknown.[1][2]

Method B: GC-MS (The Volatile Screen)

Verdict: Not recommended for primary purity assignment due to thermal instability.[1][2]

  • Mechanism: Separation based on boiling point and polarity.[1][2]

  • Pros: Direct identification of volatile impurities (solvents, starting materials).[1][2]

  • Cons: Thermal Degradation Risk. The aldehyde moiety can undergo decarbonylation or oxidation in the injector port (>200°C), leading to false impurity profiles.[1][2]

Method C: qNMR (The Absolute Reference)

Verdict: Best for primary standard qualification and absolute purity determination.[1][2]

  • Mechanism: Molar response is directly proportional to the number of nuclei; independent of chemical structure.[1][2]

  • Pros: No Reference Standard Needed. Absolute purity is calculated relative to a certified internal standard (e.g., Maleic Acid or TCNB).

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents (DMSO-d6).[1][2]

Comparative Performance Data (Representative)
ParameterRP-HPLC (UV @ 254 nm)GC-MS (EI)qNMR (

H)
Linearity (

)
> 0.999> 0.995> 0.999
Precision (RSD) < 0.5%< 2.0%< 1.0%
LOD 0.02%0.05%0.1%
Specificity High (Separates isomers)Medium (Thermal artifacts)High (Distinct CHO peak)
Sample Integrity High (Ambient temp)Low (High temp)High (Inert solvent)

Part 3: Decision Framework

The following decision matrix illustrates the logical flow for selecting the appropriate validation method based on the analytical goal.

MethodSelectionStartObjective: Purity Analysis ofThis compoundRefStdIs a Certified ReferenceStandard Available?Start->RefStdRoutineQCRoutine QC / Batch ReleaseRefStd->RoutineQCYesAbsPurityAbsolute Purity AssignmentRefStd->AbsPurityNoHPLCMethod: RP-HPLC(UV 254nm)RoutineQC->HPLCPrimary MethodGCMethod: GC-MS(Residual Solvents Only)RoutineQC->GCSecondary (Solvents)qNMRMethod: qNMR(Internal Standard)AbsPurity->qNMRGold StandardqNMR->HPLCCalibrate Standard

Figure 1: Analytical decision matrix for this compound. qNMR is prioritized when reference standards are absent.[1][2]

Part 4: Detailed Validation Protocol (RP-HPLC)

This protocol is designed to meet ICH Q2(R1) requirements.[1][2] It prioritizes the stability of the C2-bromo group by maintaining an acidic pH.[1][2]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2] Note: Acidic pH suppresses silanol activity and prevents hydrolysis.[2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Max absorption for pyrimidine ring) and 280 nm (Aldehyde specificity).[1][2]

  • Temperature: 25°C.

Validation Parameters & Acceptance Criteria
A. Specificity (Stress Testing)

To demonstrate the method can distinguish the analyte from degradation products, perform forced degradation:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2h.

  • Base Hydrolysis: 0.1 N NaOH, RT, 1h. Expect rapid degradation to 5-formylpyrimidin-2-one.

  • Oxidation: 3%

    
    , RT, 2h. Expect formation of 2-bromopyrimidine-5-carboxylic acid.
    
  • Acceptance: Peak purity index > 99.0% (via Diode Array Detector).

B. Linearity[1][2]
  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    .[1][2]
C. Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of this compound into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1][2]

D. Precision
  • Repeatability: 6 injections of the 100% standard.[1][2] RSD

    
    .[1][2][3]
    
  • Intermediate Precision: Different analyst, different day. Overall RSD

    
    .[1][2]
    

Part 5: The Orthogonal Validator: qNMR Protocol

When a commercial standard is unavailable, qNMR is the only way to assign a potency value to your "in-house standard" for use in the HPLC method above.[1][2]

Experimental Workflow
  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade).[1][2] It has a sharp singlet at

    
     6.3 ppm, distinct from the pyrimidine protons (
    
    
    ~9.0 ppm) and aldehyde proton (
    
    
    ~10.0 ppm).[2]
  • Solvent: DMSO-

    
     (Ensures complete solubility and separates water peaks).[1][2]
    
  • Acquisition Parameters:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (

      
      ): 
      
      
      seconds (Must be
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    
    Where 
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5]

qNMRWorkflowSampleWeigh Sample(±0.01 mg)MixDissolve inDMSO-d6Sample->MixISWeigh Internal Std(Maleic Acid)IS->MixAcquireAcquire NMR(D1 > 30s)Mix->AcquireProcessPhase & BaselineCorrectionAcquire->ProcessCalcCalculate Mass %PurityProcess->Calc

Figure 2: Workflow for absolute purity determination via qNMR.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Pauli, G. F., et al. (2014).[1][2] Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay.[1] Journal of Medicinal Chemistry.[1][2] Link

  • Bharti, S. K., & Roy, R. (2012).[1][2] Quantitative 1H NMR spectroscopy.[1][2] TrAC Trends in Analytical Chemistry. Link

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] Link[1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromopyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromopyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.